molecular formula C16H14N2O B3022496 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899363-95-2

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3022496
CAS RN: 899363-95-2
M. Wt: 250.29 g/mol
InChI Key: FTTTXHZCGJJJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” consists of an imidazo[1,2-a]pyridine core with a carbaldehyde group at the 3-position and methyl groups at the 2-position of the imidazo ring and the 3-position of the phenyl ring .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives, including 6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have shown significant potential as antituberculosis agents. These compounds exhibit activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Research has highlighted their ability to reduce bacterial load significantly in infected models, making them promising candidates for new tuberculosis treatments .

Anticancer Properties

This compound has been explored for its anticancer properties. Imidazo[1,2-a]pyridine derivatives are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. Studies have demonstrated their effectiveness against breast, lung, and colon cancer cells, suggesting their potential as chemotherapeutic agents .

Antiviral Applications

6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has also been investigated for its antiviral properties. It has shown activity against several viruses, including influenza and hepatitis C virus (HCV). The compound’s mechanism involves inhibiting viral replication, which could lead to the development of new antiviral drugs .

Anti-inflammatory Agents

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

properties

IUPAC Name

6-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-9-12(2)6-7-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTTXHZCGJJJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=C(C=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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